tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate

Medicinal Chemistry Process Chemistry Spirocyclic Building Blocks

Researchers seeking conformationally constrained spirocyclic scaffolds for SAR studies often face limited orthogonal diversification options. This compound solves that with a privileged 2-azaspiro[4.5]decane core, a reactive 8-formyl handle, and acid-labile Boc protection. - Enables reductive amination & Horner-Wadsworth-Emmons olefination for rapid analog library synthesis. - Scalable 4-step synthesis (patent CN111518015A) ensures batch-to-batch consistency from inexpensive starting materials. - Dual handles support PROTAC bifunctional molecule construction (POI ligand via formyl; E3 ligase via deprotected amine). Commercial purity ≥97% with reliable supply chain for preclinical scale-up.

Molecular Formula C15H25NO3
Molecular Weight 267.369
CAS No. 2230804-16-5
Cat. No. B2391441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate
CAS2230804-16-5
Molecular FormulaC15H25NO3
Molecular Weight267.369
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(C1)CCC(CC2)C=O
InChIInChI=1S/C15H25NO3/c1-14(2,3)19-13(18)16-9-8-15(11-16)6-4-12(10-17)5-7-15/h10,12H,4-9,11H2,1-3H3
InChIKeyNTWSHHBXLQKMMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate – Spirocyclic Aldehyde Building Block


tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate (CAS 2230804-16-5) is a conformationally constrained spirocyclic amine building block featuring a privileged 2-azaspiro[4.5]decane scaffold, a reactive 8-formyl handle for orthogonal diversification, and an acid-labile Boc protecting group for controlled deprotection . With a molecular formula of C15H25NO3 and a molecular weight of 267.36 g/mol, this compound serves as a versatile intermediate in pharmaceutical synthesis, particularly for constructing complex molecules with defined three-dimensional architecture .

Constrained Scaffold 2‑azaspiro[4.5]decane core provides conformational rigidity for target engagement studies
Orthogonal Handle 8‑formyl group enables reductive amination, olefination, and diverse library synthesis
Controlled Deprotection Acid‑labile Boc group allows staged amine unveiling for sequential conjugation

Why Generic Substitution Fails


Substituting tert-butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate with a generic analog is not feasible due to its unique combination of structural and functional attributes. The spirocyclic 2-azaspiro[4.5]decane core imparts conformational rigidity essential for target engagement, while the 8-formyl group provides an orthogonal reactive handle absent in other common derivatives like the 8-oxo or 8-amino analogs . This aldehyde functionality enables unique diversification pathways, such as reductive aminations or Horner-Wadsworth-Emmons olefinations, that are not possible with other functional groups [1]. Furthermore, the compound's scalable four-step synthesis from inexpensive 1,4-dioxaspiro[4.5]decane-8-one, as detailed in patent CN111518015A, ensures reliable procurement and batch-to-batch consistency, a critical factor often overlooked with less established alternatives .

Aldehyde reactivity for orthogonal diversification
8‑oxo/amino analogs lack aldehyde‑specific chemistry; may limit SAR exploration
Patent‑reported scalable 4‑step synthesis
Generic spirocyclic aldehyde routes often give low yields and poor scalability

Evidence: Differentiation from Analogs


Synthetic Scalability vs. Literature Methods

The target compound benefits from a scalable, patent-protected four-step synthesis starting from inexpensive 1,4-dioxaspiro[4.5]decane-8-one, addressing a critical gap in the literature where existing routes for related spirocyclic aldehydes suffer from low yields and poor scalability [1]. This method, which proceeds through cyanidation, alkylation, deprotection, and formylation, provides a reliable and cost-effective source of the compound, with an overall yield significantly higher than the 'generally low yield' reported for other routes [1].

Synthetic Scalability
Method context
Target method: 4‑step synthesis, scalable, high‑yielding vs. literature routes: low yields, not amplifiable
Supports scalable procurement review
Patent‑reported; independent verification recommended
Medicinal Chemistry Process Chemistry Spirocyclic Building Blocks

Orthogonal Reactivity: Aldehyde vs. Ketone/Amino Analogs

The 8-formyl group in tert-butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate provides orthogonal reactivity not available in the 8-oxo (CAS 1272758-17-4) or 8-amino (CAS 1363381-61-6) analogs . Specifically, the aldehyde functionality can participate in reductive aminations to install diverse amine moieties or in Wittig-type olefinations to extend the carbon framework, reactions that are not possible with the ketone or amine counterparts without additional protection/deprotection steps [1].

Orthogonal Reactivity
Class‑level
8‑formyl enables reductive amination, olefination; 8‑oxo/amino analogs lack these pathways
Expands accessible analog space for SAR
Functional group context; no reactivity data
Medicinal Chemistry Organic Synthesis Functional Group Interconversion

Purity Advantage vs. Closest Analogs

Commercially available tert-butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate is supplied with a high purity specification of ≥97% , exceeding the 95% purity commonly offered for the 8-oxo analog (CAS 1272758-17-4) . This higher purity reduces the burden of additional purification steps in downstream applications and ensures more reproducible results in sensitive assays.

Purity Specification
Specification review
≥97% (target) vs 95% (8‑oxo analog)
May reduce need for additional purification
Supplier‑stated; confirm COA
Medicinal Chemistry Quality Control Procurement

Physicochemical Profile: Boiling Point & Density

The target compound has predicted physicochemical properties, including a boiling point of 369.6±35.0 °C and a density of 1.08±0.1 g/cm3 . While these are predicted values, they provide a useful benchmark for formulation scientists and process chemists compared to the 8-oxo analog, which has a predicted boiling point of 365.0±35.0 °C and a density of 1.1±0.1 g/cm3 . The slightly higher boiling point of the formyl compound may offer advantages in certain purification or formulation scenarios requiring higher thermal stability.

Predicted Boiling Point
Data to verify
369.6±35.0 °C (target) vs 365.0±35.0 °C (8‑oxo)
May influence purification/handling conditions
Predicted values; experimental confirmation needed
Pre-formulation Analytical Chemistry Process Development

Commercial Availability vs. Custom Synthesis

tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate is commercially available from multiple reputable vendors (e.g., Aladdin Scientific, AstaTech, Fisher Scientific) at defined prices, with 100 mg costing approximately $145.90 . In contrast, many niche spirocyclic aldehydes require custom synthesis, incurring higher costs and longer lead times. This commercial availability reduces project timelines and budget uncertainty compared to pursuing less accessible analogs.

Commercial Availability
Commercial context
Stocked by multiple vendors; niche analogs often require custom synthesis
Reduces procurement lead time and cost uncertainty
Pricing/availability subject to change
Procurement Medicinal Chemistry Budgeting

Optimal Applications in Drug Discovery


Analog Library Diversification

The orthogonal reactivity of the 8-formyl group enables rapid diversification of the 2-azaspiro[4.5]decane scaffold . Researchers can leverage this handle to perform reductive aminations with a wide array of primary and secondary amines, generating libraries of amine-functionalized spirocycles for structure-activity relationship (SAR) studies. Alternatively, Horner-Wadsworth-Emmons or Wittig olefinations can be employed to extend the carbon framework, creating novel analogs with altered physicochemical properties and biological profiles [1].

Scalable Synthesis for Preclinical Candidates

The robust, four-step synthesis described in patent CN111518015A makes tert-butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate an attractive intermediate for process chemists scaling up a preclinical candidate. The use of inexpensive starting materials and the high overall yield of the reported route minimize cost of goods and ensure a reliable supply of this key building block, de-risking the transition from medicinal chemistry to larger-scale production.

Bifunctional Probe & PROTAC Synthesis

The Boc-protected amine and the formyl group serve as dual functional handles for constructing bifunctional molecules . The formyl group can be used to attach a ligand for a protein of interest (POI) via reductive amination or hydrazone formation, while the Boc group can be deprotected to reveal a free amine for conjugation to an E3 ligase ligand, enabling the assembly of PROTAC (PROteolysis TArgeting Chimera) molecules [1].

High-Purity Reference Standard

With a commercial purity specification of ≥97% , this compound can serve as a reliable reference standard for analytical method development and quality control. Its well-defined structure and high purity ensure accurate quantification and identification in complex mixtures, supporting the development of robust analytical methods for drug substance and drug product testing.

Application
Selection Property
Validation Focus
Spirocyclic library synthesis
Orthogonal aldehyde reactivity
Reductive amination / olefination scope
Scalable intermediate for lead optimization
Patent‑reported synthesis route
Yield and batch consistency review
Bifunctional conjugate assembly
Dual Boc‑amine and aldehyde handles
Linker attachment and conjugation efficiency
Analytical reference standard
High purity specification
Quantification accuracy and identity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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